Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate
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Overview
Description
Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a trifluoromethoxy group attached to a pyridine ring, which is further connected to an acetate moiety. The presence of the trifluoromethoxy group is particularly noteworthy as it imparts unique chemical properties to the compound, making it valuable in various fields of study.
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxy-substituted pyridine as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
sodium;2-[5-(trifluoromethoxy)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-2-1-5(12-4-6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHFSIILGFNHAY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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